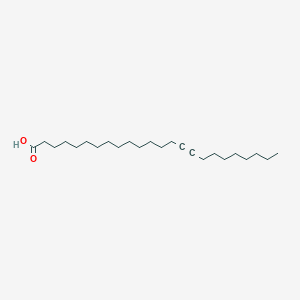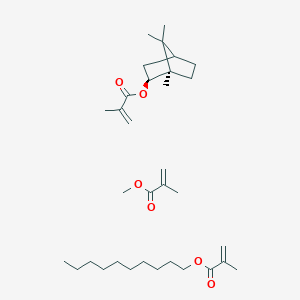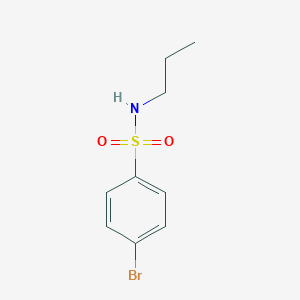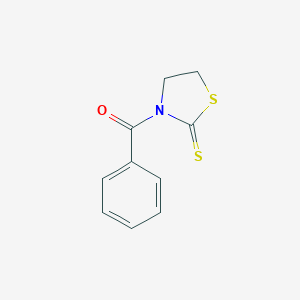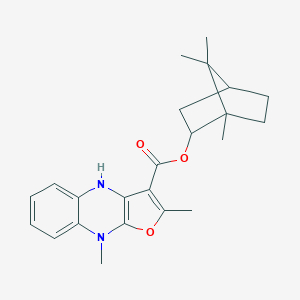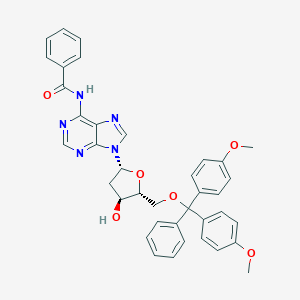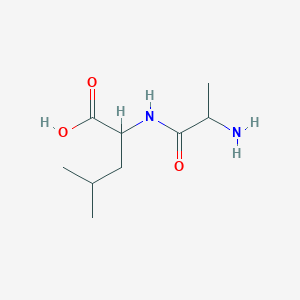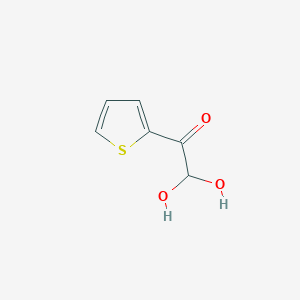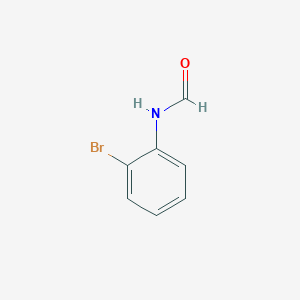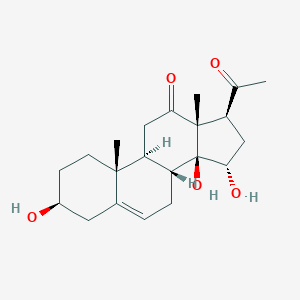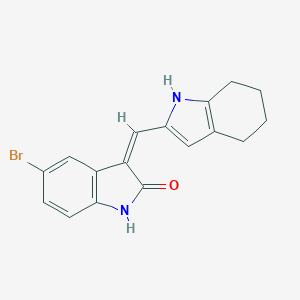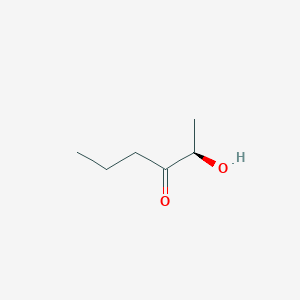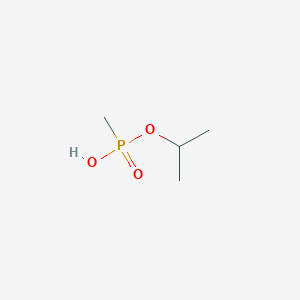![molecular formula C8H14O2S B160910 1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane CAS No. 133966-44-6](/img/structure/B160910.png)
1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of oxygen and sulfur atoms within its bicyclic framework, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane typically involves the use of acetal-protected dihydroxyacetone, which is converted to a 2,3-epoxy-tetrahydrofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace functional groups attached to the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the bicyclic compound.
Scientific Research Applications
1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane involves its interaction with molecular targets through its unique bicyclic structure. The presence of oxygen and sulfur atoms allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but without sulfur atoms.
2,6-Dioxobicyclo[3.2.0]heptane: Another similar compound used in the synthesis of isonucleosides.
Uniqueness
1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane is unique due to the presence of both oxygen and sulfur atoms within its bicyclic framework, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
133966-44-6 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C8H14O2S/c1-6(2)8-4-5-11-7(8,3)9-10-8/h6H,4-5H2,1-3H3 |
InChI Key |
OGSMMPDYEPKFRZ-UHFFFAOYSA-N |
SMILES |
CC(C)C12CCSC1(OO2)C |
Canonical SMILES |
CC(C)C12CCSC1(OO2)C |
Synonyms |
6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


